molecular formula C25H18F3N5O3 B2620218 2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1189431-57-9

2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2620218
CAS RN: 1189431-57-9
M. Wt: 493.446
InChI Key: YSUAWIWDEZNQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C25H18F3N5O3 and its molecular weight is 493.446. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The compound’s DNA intercalation activities make it a promising candidate for cancer treatment. Researchers have designed, synthesized, and evaluated 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives against cancer cell lines such as HepG2, HCT-116, and MCF-7 . Among these, compound 12d stands out as the most potent derivative, with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT-116), and 17.12 μM (MCF-7). Although its activity is approximately one-third that of doxorubicin, it serves as a valuable template for future optimization and design of more potent anticancer analogs.

DNA Binding Affinity

Compound 12d also exhibits strong DNA-binding affinity, intercalating DNA with an IC50 value of 35.33 μM, comparable to doxorubicin (31.27 μM). Other derivatives, such as 12a and 10c , also display good DNA-binding affinities . Understanding these interactions can guide further drug development.

Triazolopyridine Derivatives

The compound’s structure contains a triazolopyridine moiety. A facile one-pot synthesis method allows access to substituted [1,2,4]triazolo[4,3-a]pyridines from readily available starting materials, providing synthetically and biologically important derivatives . These compounds may find applications beyond anticancer research.

Targeting c-Met Kinase

In another study, [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed, including those bearing 4-oxo-pyridazinone moieties. These compounds were evaluated for their IC50 values against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase . Investigating their potential as kinase inhibitors could lead to novel therapeutic strategies.

Atom-Economic Synthesis

The one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and substituted aromatic aldehydes provides an atom-economic and functional group-tolerant route. This practical method facilitates access to diverse derivatives for further exploration .

properties

IUPAC Name

2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3N5O3/c1-15-8-2-7-13-20(15)36-23-22-31-32(24(35)33(22)19-12-6-5-11-18(19)30-23)14-21(34)29-17-10-4-3-9-16(17)25(26,27)28/h2-13H,14H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUAWIWDEZNQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.